4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone
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Overview
Description
“4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone” is a heterocyclic organic compound . Its IUPAC name is 3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile . It has a molecular weight of 416.31839 and a molecular formula of C21H22BrNO3 .
Molecular Structure Analysis
The canonical SMILES structure of the compound isC1CN(CCC12OCCO2)CC3=CC=CC(=C3)C(=O)C4=CC=CC(=C4)C#N
. This indicates the presence of a spirocyclic structure (1,4-dioxa-8-azaspiro[4.5]decane) attached to a benzophenone moiety via a carbon chain. Physical And Chemical Properties Analysis
The compound has a boiling point of 542.4ºC at 760 mmHg and a flash point of 281.8ºC . Its density is 1.27g/cm³ . The compound has 5 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Synthesis Techniques
- Synthesis of Spirocyclic Compounds : A method for synthesizing new spirocyclic compounds, like 8-oxa-2-azaspiro[4.5]decane, has been developed, which is crucial for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Antiviral Applications
- Potential in Antiviral Drug Development : The synthesis of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives has shown significant inhibitory effects against human coronavirus, suggesting the potential of this scaffold in antiviral drug development (Apaydın et al., 2019).
Pharmaceutical Research
- Evaluation as Dopamine Agonists : Some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated for dopamine agonist activity, revealing potent activity in specific assays (Brubaker & Colley, 1986).
- Role in Tumor Imaging : The synthesis and evaluation of certain piperidine compounds, including derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, have indicated their potential as tumor imaging agents in small animal models (Xie et al., 2015).
Chemical Structure and Properties
- Growth-Regulating Activity : The Mannich reaction has been used to synthesize compounds with growth-regulating properties, showing the versatility of the 1,4-dioxa-8-azaspiro[4.5]decane structure (Sharifkanov et al., 2001).
- Synthesis of Spirocyclotriphosphazenes : Research has delved into the synthesis of spirocyclotriphosphazenes containing 4-bromobenzyl pendant arms, demonstrating their antimicrobial activities and interactions with plasmid DNA (Kuzey et al., 2020).
Environmental and Material Science
- Removal of Carcinogenic Dyes : A Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been synthesized and evaluated for its efficiency in removing water-soluble carcinogenic azo dyes and aromatic amines, demonstrating its potential in environmental applications (Akceylan et al., 2009).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDESVFBZDTLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643319 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone | |
CAS RN |
898761-93-8 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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